N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide
Overview
Description
N-{4-[3-(methylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.183778013 g/mol and the complexity rating of the compound is 343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of cyclohexanecarboxamide have been extensively studied, demonstrating the compound's versatility in organic synthesis. For example, derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide have been synthesized, showcasing the compound's utility in creating a variety of structures with potential applications in materials science and pharmaceuticals. These derivatives were characterized using techniques such as elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting the compound's diverse chemical properties and potential for further functionalization (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Transformations
Copper-catalyzed reactions involving simple amides, sulfonamides, and imides with alkanes have been explored using derivatives of cyclohexanecarboxamide, indicating its significance in facilitating the formation of N-alkyl products. Such reactions are notable for their selectivity and efficiency, demonstrating the compound's role in organic synthesis and potential applications in developing new chemical processes (Tran, Li, Driess, & Hartwig, 2014).
Material Science
In material science, cyclohexanecarboxamide derivatives have been utilized in the development of hydrolytically degradable hydrogels. These hydrogels are designed to degrade in acidic environments, making them promising for biomedical applications such as the construction of oesophageal stents. The study of their degradation rate under different pH conditions showcases the compound's utility in creating sensitive materials for specific medical applications (Vetrik, Přádný, Hrubý, & Michalek, 2011).
Advanced Polymeric Materials
Furthermore, aromatic polyamides containing the cyclohexane structure have been synthesized, demonstrating the compound's application in creating high-performance materials. These polyamides exhibit remarkable properties such as solubility in polar aprotic solvents, transparency, flexibility, and high thermal stability, making them suitable for various industrial applications (Hsiao, Yang, Wang, & Chuang, 1999).
Properties
IUPAC Name |
N-[4-[3-(methylamino)-3-oxopropyl]phenyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18-16(20)12-9-13-7-10-15(11-8-13)19-17(21)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDLKQZTIFNYSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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